Methyl 4-acetamido-3,5-dihydroxybenzoate
Description
Methyl 4-acetamido-3,5-dihydroxybenzoate is a benzoic acid derivative featuring hydroxyl groups at positions 3 and 5, an acetamido (-NHCOCH₃) substituent at position 4, and a methyl ester at the carboxyl group. This compound’s structure combines hydrogen-bonding hydroxyl and amide functionalities with the lipophilic ester group, making it a versatile scaffold for pharmaceutical and chemical research.
Properties
CAS No. |
56066-50-3 |
|---|---|
Molecular Formula |
C10H11NO5 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
methyl 4-acetamido-3,5-dihydroxybenzoate |
InChI |
InChI=1S/C10H11NO5/c1-5(12)11-9-7(13)3-6(4-8(9)14)10(15)16-2/h3-4,13-14H,1-2H3,(H,11,12) |
InChI Key |
JKGZTYJPKGDFBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1O)C(=O)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Collision Cross-Section (CCS) and Mass Spectrometry Data
CCS values for Methyl 4-bromo-3,5-dihydroxybenzoate provide insights into ion mobility trends:
- [M+H]⁺ : CCS = 141.6 Ų
- [M-H]⁻ : CCS = 140.3 Ų
- [M+Na]⁺ : CCS = 144.2 Ų
In contrast, this compound is expected to exhibit higher CCS values due to the bulkier acetamido group, which increases the ion’s surface area. The bromo analog’s lower CCS reflects its compact halogen substituent.
Solubility and Reactivity
- Acetamido Derivative: Enhanced solubility in polar solvents (e.g., water, ethanol) due to hydrogen-bonding capacity of -OH and -NHCOCH₃ groups. The acetamido group may also participate in nucleophilic reactions or serve as a hydrogen-bond donor in biological systems.
- Halogenated Analogs : Bromo and chloro substituents reduce polarity, favoring solubility in organic solvents (e.g., chloroform, DCM). Their electron-withdrawing nature increases the acidity of adjacent hydroxyl groups compared to the acetamido derivative .
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